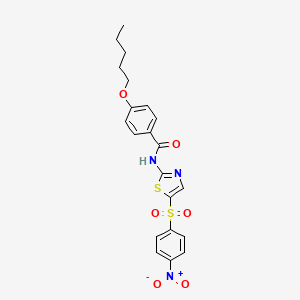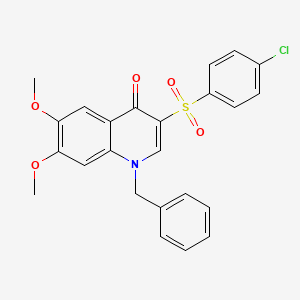
2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential applications in a range of fields.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. This compound has been shown to bind to a range of receptors, including the serotonin receptor, and it has been suggested that it may act as a partial agonist or antagonist at these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, and it has been suggested that it may have anxiolytic and antidepressant effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, and it has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is that it is relatively easy to synthesize, and it can be produced in large quantities. It has also been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
未来方向
There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide. One area of interest is its potential use in the treatment of depression and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential efficacy as a treatment for these conditions. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. This compound has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for these conditions. Finally, this compound may also have potential applications in the development of new drugs, particularly as a ligand for the development of new serotonin receptor agonists or antagonists.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 2-(4-methoxyphenyl)-3-oxobutanoic acid. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is subsequently reacted with 2-oxo-1-phenylazetidine-3-acetyl chloride to yield this compound.
科学研究应用
2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been investigated for its potential use in a range of scientific research applications. One area of interest is its potential use as a ligand for the development of new drugs. This compound has been shown to bind to a range of receptors, including the serotonin receptor, and it has been investigated for its potential use in the treatment of depression and anxiety.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)11-17(21)19-16-12-20(18(16)22)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORQZQXOVVLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methyl}amino)acetamide](/img/structure/B2720560.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2720562.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2720563.png)

![ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate](/img/structure/B2720567.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)
![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)
![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)
![3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2720578.png)